molecular formula C25H30N2O3S B299977 N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide

N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide

Cat. No. B299977
M. Wt: 438.6 g/mol
InChI Key: ZWCGBADOZFXQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide is a chemical compound with a molecular formula C24H28N2O2S. It is also known as MPPT and is a selective antagonist of the μ-opioid receptor. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of pain management.

Mechanism of Action

MPPT is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain. The μ-opioid receptor is activated by endogenous opioids such as endorphins and enkephalins, as well as exogenous opioids such as morphine and fentanyl. The activation of the μ-opioid receptor results in the inhibition of neurotransmitter release, which reduces the perception of pain. MPPT binds to the μ-opioid receptor and prevents the activation of the receptor, which results in the inhibition of pain relief.
Biochemical and Physiological Effects
MPPT has been shown to have significant effects on the biochemical and physiological processes involved in pain management. It has been shown to inhibit the release of neurotransmitters involved in pain perception, such as substance P and glutamate. MPPT has also been shown to reduce the activity of the cAMP pathway, which is involved in the modulation of pain. In addition, MPPT has been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.

Advantages and Limitations for Lab Experiments

MPPT has several advantages for use in laboratory experiments. It is a highly selective antagonist of the μ-opioid receptor, which makes it a useful tool for studying the role of the μ-opioid receptor in pain management. MPPT is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, there are also some limitations to the use of MPPT in laboratory experiments. It has been shown to have low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of MPPT and its potential applications in scientific research. One potential direction is the development of new pain management drugs based on the structure of MPPT. Another potential direction is the study of the effects of MPPT on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to fully understand the mechanism of action of MPPT and its potential applications in scientific research.

Synthesis Methods

The synthesis of MPPT involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine to form MPPT. The synthesis of MPPT has been optimized to yield high purity and yield.

Scientific Research Applications

MPPT has been extensively studied for its potential applications in scientific research, particularly in the field of pain management. It has been shown to have a high affinity for the μ-opioid receptor, which is involved in the modulation of pain. MPPT has been shown to be a potent antagonist of the μ-opioid receptor, which makes it a potential candidate for the development of new pain management drugs.

properties

Product Name

N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide

InChI

InChI=1S/C25H30N2O3S/c1-5-7-9-23(28)27(19-12-16-21(30-4)17-13-19)25-26-24(22(31-25)8-6-2)18-10-14-20(29-3)15-11-18/h10-17H,5-9H2,1-4H3

InChI Key

ZWCGBADOZFXQFV-UHFFFAOYSA-N

SMILES

CCCCC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=C(S2)CCC)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=C(S2)CCC)C3=CC=C(C=C3)OC

Origin of Product

United States

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